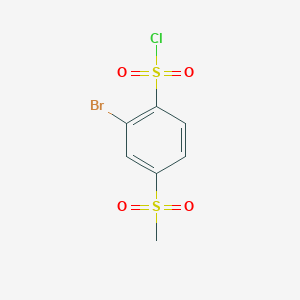

2-Bromo-4-methanesulfonylbenzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

2-bromo-4-methylsulfonylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO4S2/c1-14(10,11)5-2-3-7(6(8)4-5)15(9,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIDSHKZQDCWCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)S(=O)(=O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Bromo-4-methanesulfonylbenzene-1-sulfonyl chloride involves several steps. One common method includes the bromination of 4-methanesulfonylbenzene-1-sulfonyl chloride using bromine in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

2-Bromo-4-methanesulfonylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine or sulfonyl chloride groups are replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Peptide Synthesis

One of the primary applications of 2-bromo-4-methanesulfonylbenzene-1-sulfonyl chloride is in peptide synthesis. It serves as an effective coupling agent, facilitating the formation of peptide bonds between amino acids. This compound is particularly noted for its high yield in reactions, making it a valuable reagent in the pharmaceutical industry for developing peptide-based drugs .

Organic Synthesis

The compound is utilized in various organic synthesis processes, including:

- Sulfamoylation Reactions : It can introduce sulfonamide groups into organic molecules, which are crucial in drug development.

- Formation of Sulfonamides : The compound can react with amines to form sulfonamides, which have applications in medicinal chemistry .

Biological Applications

Due to its ability to modify biological molecules, this compound is explored for:

- Drug Development : It plays a role in synthesizing bioactive compounds that can inhibit specific biological pathways.

- Bioconjugation : The compound can be used to label biomolecules for tracking and analysis in biochemical assays .

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated that using this compound as a coupling agent yielded peptides with higher purity and efficiency compared to traditional methods. The reaction conditions were optimized to enhance the yield and reduce side products, showcasing its effectiveness in synthetic organic chemistry.

Case Study 2: Sulfamoylation of Aromatic Compounds

Research highlighted the use of this compound in the sulfamoylation of various aromatic substrates. The reaction conditions were carefully controlled, resulting in high yields of sulfonamide products that are precursors for pharmaceuticals. This application emphasizes its utility in developing new drugs with enhanced therapeutic profiles.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methanesulfonylbenzene-1-sulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. It can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Key Properties

| Property | Value |

|---|---|

| CAS Number | 1603381-94-7 |

| Molecular Formula | C₇H₆BrClO₄S₂ |

| Molecular Weight | 333.61 g/mol |

| MDL Number | MFCD28383818 |

| Supplier | American Elements |

| Purity | Up to 99.999% (customizable) |

This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for constructing sulfonamide-based drugs or agrochemicals. Its methanesulfonyl group enhances solubility in polar solvents, while the sulfonyl chloride moiety enables facile derivatization .

Comparison with Similar Compounds

Structural and Functional Comparison

The closest structural analog to 2-bromo-4-methanesulfonylbenzene-1-sulfonyl chloride is 4-bromo-2-ethylbenzene-1-sulfonyl chloride (CAS: 175278-24-7). Below is a detailed comparison:

Table 1: Comparative Analysis

Functional Group Impact

Methanesulfonyl vs. Ethyl Groups :

- The methanesulfonyl group (-SO₂CH₃) in the target compound increases electrophilicity at the sulfonyl chloride site, accelerating reactions with amines or alcohols to form sulfonamides or sulfonate esters .

- The ethyl group (-C₂H₅) in the analog is electron-donating, reducing reactivity and making it less suited for high-energy reactions .

Bromine Position :

- Bromine at position 2 (target compound) directs further substitutions to the para position relative to the sulfonyl chloride, while bromine at position 4 (analog) alters regioselectivity in subsequent reactions.

Stability and Handling

- Both compounds are moisture-sensitive and require storage in amber glass under inert gas.

- The target compound’s higher molecular weight and polarity may reduce volatility compared to the ethyl-substituted analog .

Research Findings and Trends

Recent studies highlight the growing demand for This compound in protease inhibitor development, leveraging its sulfonamide-forming capability . In contrast, analogs like 4-bromo-2-ethylbenzene-1-sulfonyl chloride are increasingly employed in herbicide synthesis due to cost-effectiveness and moderate reactivity .

Biological Activity

2-Bromo-4-methanesulfonylbenzene-1-sulfonyl chloride, with the chemical formula CHBrClOS and a molecular weight of approximately 333.61 g/mol, is an organosulfur compound that has garnered attention in organic and medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and applications in various fields.

The compound features a sulfonyl chloride functional group, which is known for its high reactivity towards nucleophiles. This reactivity allows it to participate in various substitution reactions, making it a valuable intermediate in organic synthesis. The presence of the bromine atom further enhances its utility in halogen exchange reactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of medicinal chemistry. Its ability to form covalent bonds with biomolecules opens avenues for targeted therapies. Key findings include:

- Protein Modification : The compound can modify proteins or other biomolecules, aiding in the understanding of biochemical pathways and the development of new therapeutic agents .

- Reactivity with Nucleophiles : Interaction studies have shown that it reacts selectively with various nucleophiles, which is crucial for elucidating its potential roles in biochemical pathways .

Case Studies

Several studies have highlighted the applications of this compound:

- Synthesis of Sulfonimidates : This compound has been utilized as a precursor for synthesizing sulfonimidates, which are important in drug development and polymer chemistry. Sulfonimidates derived from this compound have shown promise as alkyl transfer reagents .

- Targeted Drug Delivery : Research has demonstrated that compounds with similar structures can be used to enhance drug delivery systems by modifying the pharmacokinetics of therapeutic agents .

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | CHBrClOS | Contains methanesulfonyl group; high reactivity |

| 2-Fluoro-4-iodobenzene-1-sulfonyl chloride | CHFClOS | Fluorine substitution; used extensively in synthesis |

| 4-Fluorobenzenesulfonyl chloride | CHFClOS | Simpler structure; lacks halogen diversity |

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Direct Halogenation : Bromination of suitable starting materials followed by sulfonation.

- Sulfonyl Chloride Formation : Reaction of sulfonic acid derivatives with thionyl chloride.

These methods allow for the efficient production of the compound while maintaining its desired functional properties.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2-bromo-4-methanesulfonylbenzene-1-sulfonyl chloride, and what precautions are critical during synthesis?

- Methodological Answer : The compound is typically synthesized via sulfonation and halogenation steps. A common approach involves introducing the methanesulfonyl group via electrophilic substitution, followed by bromination using reagents like bromine in controlled conditions. Safety protocols are paramount due to the reactivity of sulfonyl chlorides. Use impervious gloves, sealed goggles, and fume hoods to avoid exposure to corrosive vapors. Post-reaction, neutralize residual reagents (e.g., with ice-cold sodium bicarbonate) and isolate the product via vacuum filtration .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Characterization should include ¹H/¹³C NMR to verify substituent positions and purity. For crystallographic confirmation, single-crystal X-ray diffraction (SC-XRD) is recommended. Use programs like SHELXL for refinement, leveraging its robustness in handling small-molecule structures. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .

Q. What safety measures are essential when handling this compound in laboratory settings?

- Methodological Answer : Adhere to OSHA HazCom 2012 standards:

- PPE : Impervious gloves (e.g., nitrile), full-face shields, and lab coats.

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste channels.

- First Aid : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical evaluation for ingestion .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how can they be mitigated?

- Methodological Answer : Challenges include disorder in sulfonyl groups and twinned crystals . To address these:

- Optimize crystallization conditions (e.g., slow evaporation from dichloromethane/hexane).

- Use SHELXD for dual-space structure solution, which is effective for handling pseudosymmetry.

- Apply TWINLAW in SHELXL to refine twinned data. High-resolution datasets (≤ 0.8 Å) improve electron density maps for accurate modeling .

Q. How can computational models predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electrophilic sites (e.g., sulfonyl chloride group). Compare activation energies for bromine versus methanesulfonyl group displacement. Validate models with experimental kinetic data (e.g., monitoring reaction rates via HPLC). Discrepancies between computational and experimental results may arise from solvent effects, requiring implicit/explicit solvation models in simulations .

Q. How should researchers address contradictions in structure-activity relationship (SAR) studies involving derivatives of this compound?

- Methodological Answer : Contradictions often stem from methodological variability (e.g., assay conditions, receptor systems). To reconcile discrepancies:

- Standardize biological assays (e.g., fixed pH, temperature).

- Use meta-analysis frameworks, as demonstrated in hybrid receptor-response models, to integrate data from heterologous expression systems (e.g., human vs. rodent receptors).

- Apply multivariate statistics (e.g., PCA) to isolate dominant chemical features influencing activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.